molecular formula C19H18N4O3S B2901404 N-((5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 904270-45-7

N-((5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2901404
CAS No.: 904270-45-7
M. Wt: 382.44
InChI Key: UCEMRKASFWBPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a thioether-linked 2-oxoethyl group bearing an o-tolylamino moiety and a benzamide group via a methyl bridge. Its structural complexity suggests applications in antimicrobial, anticancer, or enzyme-inhibitory contexts, similar to other 1,3,4-oxadiazole derivatives [1][4].

Properties

IUPAC Name

N-[[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-7-5-6-10-15(13)21-16(24)12-27-19-23-22-17(26-19)11-20-18(25)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEMRKASFWBPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural design that incorporates an oxadiazole ring and a benzamide moiety. The presence of the thioketone-derived side chain enhances its reactivity and biological activity. The molecular formula is C21H23N5O5S2C_{21}H_{23}N_{5}O_{5}S_{2} with a molecular weight of 489.6 g/mol.

Property Value
Molecular FormulaC21H23N5O5S2C_{21}H_{23}N_{5}O_{5}S_{2}
Molecular Weight489.6 g/mol
Structural FeaturesOxadiazole ring, benzamide group
CAS Number906146-17-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of various enzymes, including tyrosinase, which plays a crucial role in melanin biosynthesis. Studies have shown that derivatives exhibit significant tyrosinase inhibition with IC50 values in the micromolar range .
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anti-inflammatory Effects : Similar compounds within the oxadiazole class have been reported to exhibit anti-inflammatory activities, suggesting potential for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Variations : Modifications on the benzamide or oxadiazole moieties can lead to enhanced or diminished biological activities. For example, the introduction of electron-withdrawing groups has been shown to improve enzyme inhibition efficacy .
  • Functional Group Influence : The presence of different functional groups (e.g., nitro or halogen substituents) can significantly alter the pharmacological profile of the compound. A study indicated that certain derivatives exhibited better inhibitory effects on tyrosinase compared to others due to their electronic properties .

Case Studies

Several studies have explored the biological activity of related compounds and their implications for drug development:

  • Tyrosinase Inhibition : A study evaluating various furan-oxadiazole derivatives found that certain compounds exhibited superior tyrosinase inhibition compared to standard drugs like ascorbic acid . This highlights the potential of oxadiazole-containing compounds in skin-related therapies.
  • Zebrafish Toxicity Testing : Research involving toxicity assessments on zebrafish embryos demonstrated that some oxadiazole derivatives displayed acceptable safety profiles while retaining significant bioactivity against pests and pathogens .
  • Insecticidal and Fungicidal Activities : Benzamides substituted with oxadiazole have shown promising insecticidal and fungicidal activities, indicating their potential use in agricultural applications .

Scientific Research Applications

N-((5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that is being explored for its potential biological activities, especially in medicinal chemistry. The compound features an oxadiazole ring and a benzamide moiety in its structure.

Potential Biological Activities

This compound is noted for several potential biological activities:

  • Enzyme Inhibition: It may act as an inhibitor of enzymes like tyrosinase, which is important in melanin biosynthesis. Derivatives have shown tyrosinase inhibition in the micromolar range.
  • Antimicrobial Activity: It may have antimicrobial properties, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anti-inflammatory Effects: Compounds with an oxadiazole structure have demonstrated anti-inflammatory activities, indicating potential use for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Structural modifications influence the biological activity of the compound:

  • Modifications on the benzamide or oxadiazole portions can change biological activities; for example, adding electron-withdrawing groups can improve how well it inhibits enzymes.
  • Different functional groups (such as nitro or halogen substituents) can change the compound's pharmacological profile. Studies have shown that certain derivatives have better inhibitory effects on tyrosinase because of their electronic properties.

Case Studies

Several studies have looked at the biological activity of similar compounds and what they could mean for drug development:

  • Tyrosinase Inhibition: Some furan-oxadiazole derivatives were found to be better at inhibiting tyrosinase than standard drugs like ascorbic acid. This shows that oxadiazole-containing compounds could be used in therapies for skin problems.
  • Zebrafish Toxicity Testing: Studies on zebrafish embryos have shown that some oxadiazole derivatives are acceptably safe and still have significant bioactivity against pests and pathogens.
  • Insecticidal and Fungicidal Activities: Benzamides with oxadiazole have shown promise as insecticides and fungicides, suggesting they could be used in agriculture.

Comparison with Similar Compounds

Table 1: Antifungal 1,3,4-Oxadiazole Derivatives

Compound Substituents (R1, R2) Key Activity (IC50/EC50)
Target Compound R1 = o-tolylamino-thioethyl, R2 = benzamide Pending data
LMM5 R1 = 4-methoxyphenylmethyl, R2 = benzyl(methyl)sulfamoyl Active vs. C. albicans
LMM11 R1 = furan-2-yl, R2 = cyclohexyl(ethyl)sulfamoyl Active vs. C. albicans
2.2. Anticancer and HDAC-Inhibitory Derivatives
  • Indole-based oxadiazoles (): Derivatives like 2a–i incorporate indole moieties, e.g., 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides. These show potent anticancer activity against breast cancer lines (MCF-7, MDA-MB-231), likely due to indole’s planar structure enhancing DNA intercalation. The target compound’s o-tolylamino group may offer similar π-stacking but with improved selectivity [2].
  • HDAC inhibitors (): 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide demonstrates HDAC-8 inhibition. The target’s benzamide group could mimic the zinc-binding motif in HDAC inhibitors, while the o-tolylamino group may enhance cellular uptake [6].

Table 2: Anticancer Activity of Selected Oxadiazoles

Compound Structure Features Cancer Cell Line (IC50) Mechanism
Target Compound o-tolylamino-thioethyl, benzamide Pending Potential HDAC inhibition
Indole derivative 2a Indole-methyl, thiazole-acetamide MCF-7: 8.2 µM DNA intercalation
HDAC inhibitor Phenyl-oxadiazole, propanamide MDA-MB-231: 12.4 µM HDAC-8 inhibition
2.3. Antiviral and Thiadiazole Analogs
  • Antiviral benzamides (–5): Wang et al. synthesized derivatives like 4415 (2-(substituted)-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide), showing superior antiviral activity to reference standards. The methylthio group in 4415 vs. the target’s thioether may influence redox stability and target binding [5][5].
  • Thiadiazole derivatives (): N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, though a thiadiazole, shares a benzamide group. The ethoxy substituent improves solubility but reduces steric bulk compared to the target’s o-tolylamino group [12].

Key Findings and Implications

  • Synthetic adaptability : Modular synthesis (as in –9) allows for further optimization, such as replacing o-tolyl with other aryl groups (e.g., thiophene in compound 25 ) [8].

Q & A

Q. Q: What are the critical parameters for optimizing the synthesis of N-((5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

A: Synthesis involves multi-step reactions, including cyclization of thiosemicarbazide derivatives and coupling of benzamide moieties. Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution during oxadiazole ring formation .
  • Temperature control : Cyclization steps often require reflux (80–120°C) to minimize side products .
  • Catalysts : Use coupling agents like EDCI for amide bond formation, improving yields to >70% .
  • Purification : HPLC or column chromatography is essential to achieve >95% purity .

Basic Research: Structural Characterization

Q. Q: What analytical techniques are recommended for confirming the structure and purity of this compound?

A: Standard protocols include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., o-tolylamino protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected ~450–470 Da) .
  • IR spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O and oxadiazole C=N) .
  • X-ray crystallography : For absolute configuration determination in crystalline derivatives .

Advanced Research: Biological Activity Profiling

Q. Q: How can researchers design experiments to evaluate the compound’s antimicrobial or anticancer potential?

A: Methodologies include:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria; e.g., S. aureus, E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7) with controls for cytotoxicity .
  • Mechanistic studies :
    • Enzyme inhibition assays (e.g., thymidylate synthase for anticancer activity) .
    • Flow cytometry to assess apoptosis (e.g., Annexin V/PI staining) .

Advanced Research: Structure-Activity Relationship (SAR) Analysis

Q. Q: How do substituent modifications (e.g., o-tolyl vs. thiazole) influence biological activity?

A: SAR studies require systematic variation of substituents:

  • Electron-withdrawing groups (e.g., -CF₃ on benzamide): Enhance antimicrobial activity by increasing electrophilicity at the oxadiazole ring .
  • Hydrophobic groups (e.g., o-tolylamino): Improve membrane penetration, boosting anticancer activity .
  • Comparative assays : Test analogs with substituted aryl groups (e.g., 4-fluorophenyl vs. o-tolyl) to quantify activity shifts .

Advanced Research: Resolving Data Contradictions

Q. Q: How can conflicting reports on biological activity (e.g., variable MIC values) be resolved?

A: Contradictions often arise from:

  • Experimental variables : Standardize inoculum size (e.g., 1×10⁵ CFU/mL for antimicrobial assays) and solvent (DMSO concentration ≤1%) .
  • Structural analogs : Compare with compounds like N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide to isolate substituent effects .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DHFR or β-tubulin .

Advanced Research: Degradation and Stability Analysis

Q. Q: What methodologies assess the compound’s stability under physiological conditions?

A: Protocols include:

  • pH stability studies : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal analysis : TGA/DSC to determine melting points and thermal decomposition patterns .
  • Light sensitivity : Expose to UV-Vis light (λ=254–365 nm) and quantify photodegradation products .

Basic Research: Analytical Method Development

Q. Q: How can researchers validate quantitative methods for this compound in biological matrices?

A: Validation steps include:

  • LC-MS/MS calibration : Linear range (0.1–50 µg/mL) with R² >0.99 .
  • Recovery tests : Spike plasma/serum samples at low/medium/high concentrations (RSD <15%) .
  • Stability in matrix : Freeze-thaw cycles (3×) and short-term (24h) storage at 4°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.